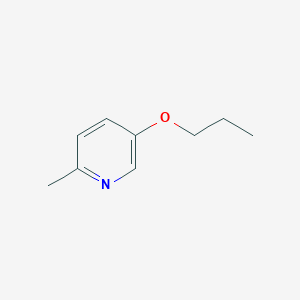

5-Propoxy-alpha-picoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-methyl-5-propoxypyridine |

InChI |

InChI=1S/C9H13NO/c1-3-6-11-9-5-4-8(2)10-7-9/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

KJJDANXZGIHDLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CN=C(C=C1)C |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 5 Propoxy Alpha Picoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The aromatic character of the pyridine ring in 5-Propoxy-alpha-picoline allows it to undergo substitution reactions, but its reactivity is significantly different from that of benzene. The presence of the nitrogen heteroatom, an electron-donating propoxy group, and an alpha-methyl group creates a unique reactivity pattern.

Reactivity Governed by Nitrogen Heteroatom

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic system, making the ring less susceptible to attack by electrophiles compared to benzene. Consequently, electrophilic aromatic substitution (EAS) reactions on pyridine derivatives generally require harsh conditions. youtube.com

This deactivation is particularly pronounced at the ortho (C2, C6) and para (C4) positions. The intermediate carbocations (sigma complexes) formed by electrophilic attack at these positions place a positive charge on the carbon adjacent to the nitrogen, which is destabilized. Attack at the meta positions (C3, C5) results in a more stable intermediate where the positive charge is distributed across three carbon atoms, avoiding the carbon bonded to the electronegative nitrogen. Therefore, the nitrogen atom directs incoming electrophiles primarily to the C3 and C5 positions.

Conversely, the electron-withdrawing nature of the nitrogen atom makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov The ring is electron-deficient, particularly at the ortho and para positions. Nucleophilic attack at the C2 or C4 positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the C3 or C5 position does not allow for this stabilization, making these positions less reactive towards nucleophiles. stackexchange.com

Influence of the Propoxy Substituent on Ring Reactivity

This activating nature counteracts the deactivating effect of the nitrogen heteroatom. The propoxy group is an ortho, para-director. In this compound, the positions ortho to the propoxy group are C4 and C6, and the position para is C2. The directing effects of the nitrogen and the propoxy group must be considered together to predict the site of electrophilic attack.

| Group | Position | Electronic Effect | Directing Influence (EAS) |

| Nitrogen | 1 | -I, -R (deactivating) | Meta (C3, C5) |

| Propoxy | 5 | -I, +R (activating) | Ortho, Para (C4, C6, C2) |

| Methyl | 2 | +I (weakly activating) | Ortho, Para (C3, C5) |

For electrophilic substitution on this compound, the C4 and C6 positions are activated by the propoxy group. The C5 position is occupied. The C3 position is meta to the nitrogen and ortho to the methyl group. The C2 position is occupied. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are strongly activated by the electron-donating propoxy group.

Role of the Alpha-Methyl Group in Chemical Transformations

The methyl group at the C2 (alpha) position is not merely a spectator group; its protons are acidic due to the electron-withdrawing effect of the adjacent ring nitrogen. wikipedia.orgnih.gov This allows for deprotonation by strong bases, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), to form a stabilized carbanion. wikipedia.orgnih.gov This lithiated species is a potent nucleophile and can react with various electrophiles, enabling functionalization of the side chain.

Common transformations involving the alpha-methyl group include:

Alkylation: Reaction with alkyl halides.

Condensation: Reaction with carbonyl compounds like aldehydes and ketones. For example, 2-picoline can condense with formaldehyde (B43269). wikipedia.org

Oxidation: The methyl group can be oxidized to a carboxylic acid (picolinic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgchemicalbook.com

| Reaction Type | Reagent | Product |

| Deprotonation | Butyllithium (BuLi) | 5-Propoxy-2-(lithiomethyl)pyridine |

| Oxidation | Potassium Permanganate (KMnO₄) | 5-Propoxypyridine-2-carboxylic acid |

| Condensation | Formaldehyde (CH₂O) | 2-(5-Propoxypyridin-2-yl)ethanol |

Functional Group Transformations of the Propoxy Moiety

The propoxy group itself can undergo specific chemical reactions, primarily involving the ether linkage.

Cleavage Reactions

The aryl-alkyl ether bond of the propoxy group can be cleaved under strong acidic conditions. libretexts.orgucalgary.ca This reaction is typically performed using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.camasterorganicchemistry.com

The mechanism involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (a neutral alcohol). ucalgary.camasterorganicchemistry.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the least sterically hindered carbon of the protonated ether. In the case of a primary alkyl group like propyl, the attack occurs at the propyl carbon via an SN2 mechanism. libretexts.orgwikipedia.org

This reaction breaks the C(propyl)-O bond, yielding 5-hydroxy-2-methylpyridine (B31158) and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The Ar-O bond is not cleaved due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. libretexts.org

Oxidation Pathways

The propoxy group is generally stable to oxidation, especially when compared to the more reactive alpha-methyl group. Direct oxidation of the propyl chain is not a common transformation under standard conditions. Harsh oxidation conditions that might affect the propyl chain would more likely lead to the oxidation of the alpha-methyl group or degradation of the pyridine ring itself.

While direct side-chain oxidation of the propoxy group is less favorable, oxidative cleavage of the ether bond can occur under specific, often radical-based, conditions, though this is less synthetically controlled than acidic cleavage. For most synthetic purposes, the primary sites of oxidation on this compound would be the alpha-methyl group or the pyridine nitrogen (to form an N-oxide).

Mechanisms of Key Synthetic Steps

The synthesis of this compound and its analogs involves several fundamental reaction mechanisms common in heterocyclic chemistry. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and developing novel synthetic routes.

Mechanistic Pathways of Organometallic Coupling Reactions (e.g., Suzuki-Miyaura-type couplings for analogs)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds, including derivatives of pyridine. nih.govfiveable.me This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orgopenstax.org For the synthesis of analogs of this compound, this reaction could be employed by coupling a suitable arylboronic acid with a halogenated picoline precursor.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition : The cycle begins with a palladium(0) complex. The organic halide (e.g., a brominated pyridine derivative) reacts with the Pd(0) catalyst, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a Pd(II) species. fiveable.meyonedalabs.com Electron-withdrawing groups on the aromatic ring, such as the nitrogen in pyridine, can make the aryl halide more reactive towards oxidative addition. yonedalabs.com

Transmetalation : In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species ("ate" complex), facilitating the transfer of the organic group to the electron-deficient palladium center. fiveable.meorganic-chemistry.org

Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling to form the new carbon-carbon bond of the final product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. fiveable.meopenstax.org

The versatility of the Suzuki-Miyaura reaction stems from its tolerance of a wide range of functional groups and the relatively mild reaction conditions. nih.gov The stability, ease of preparation, and low toxicity of organoboron compounds also contribute to its widespread use. organic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Role of Components |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. | Aryl Halide: Substrate providing one of the coupling partners. Pd(0) Catalyst: Facilitates the reaction by changing oxidation states. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the Pd(II) center. | Organoboron Reagent: Provides the second coupling partner. Base: Activates the boronic acid to form a more reactive boronate. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the product and regenerating the Pd(0) catalyst. | Pd(II) Intermediate: Holds the two organic fragments in proximity for coupling. |

Nucleophilic Substitution Mechanisms in Pyridine Derivatives

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. youtube.comnih.gov This is in contrast to benzene, which does not readily undergo nucleophilic substitution. Nucleophilic aromatic substitution (SNAr) on pyridine derivatives typically occurs at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. stackexchange.comchemistry-online.com

The SNAr mechanism proceeds via an addition-elimination pathway: pearson.comwikipedia.org

Nucleophilic Attack : A nucleophile attacks the electron-deficient C2 or C4 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. pearson.com

Stabilization of Intermediate : The negative charge in the Meisenheimer complex is delocalized through resonance. When the attack occurs at the C2 or C4 position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization. youtube.comstackexchange.com This stabilization is not possible if the attack occurs at the C3 (meta) position. stackexchange.com

Elimination of Leaving Group : The aromaticity of the ring is restored by the expulsion of a leaving group (such as a halide) from the carbon that was attacked. The driving force for this step is the reformation of the stable aromatic system. chemistry-online.com

Pyridinium (B92312) salts, formed by the alkylation of the pyridine nitrogen, are even more reactive towards nucleophilic attack than the corresponding neutral pyridine because the positive charge on the nitrogen further depletes the ring of electron density. youtube.comchemistry-online.comscispace.com In the case of this compound (2-methyl-5-propoxypyridine), the presence of the methyl group at C2 and the propoxy group at C5 would influence the regioselectivity of any potential SNAr reaction on a suitably substituted analog (e.g., with a leaving group at C4 or C6).

Proton Transfer Reactions Involving Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and available for protonation, a fundamental characteristic of pyridine and its derivatives. nih.govwikipedia.org This acid-base reaction is a form of proton transfer. masterorganicchemistry.com

The mechanism of proton transfer to a pyridine nitrogen can be viewed as a simple Lewis acid-base reaction where the nitrogen lone pair acts as a nucleophile, attacking a proton (H⁺). wikipedia.org In solution, this process is often mediated by solvent molecules that act as "proton shuttles". masterorganicchemistry.com For example, in an aqueous acidic solution, a hydronium ion (H₃O⁺) can transfer a proton to the pyridine nitrogen.

The protonation results in the formation of a pyridinium cation. wikipedia.org The stability of this cation, and thus the basicity of the parent pyridine, is quantified by the pKₐ of its conjugate acid. The pKₐ of the pyridinium ion is approximately 5.25. wikipedia.org Substituents on the pyridine ring can significantly alter its basicity. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. For this compound, the electron-donating nature of the alkyl (methyl) and alkoxy (propoxy) groups would be expected to increase the basicity of the nitrogen atom compared to unsubstituted pyridine.

Proton transfer is a critical step in many reactions, as protonation of the nitrogen can activate or deactivate the ring towards other reagents. nih.gov It is a rapid and reversible equilibrium that is fundamental to the chemical behavior of pyridine compounds in protic environments. masterorganicchemistry.com

Degradation Pathways and Stability Studies

The stability of this compound is governed by the inherent stability of the pyridine ring and the chemical nature of its substituents. Pyridine and its derivatives are generally stable aromatic compounds but can be degraded under specific environmental or chemical conditions. nih.gov

Microbial Degradation : Bacteria are the primary mediators of picoline degradation in the environment. wikipedia.orgresearchgate.net The degradation rate and pathway can be influenced by the nature and position of substituents on the pyridine ring. researchgate.netnih.gov For instance, methylpyridines (picolines) are known to be degraded, though often more slowly than pyridinecarboxylic acids. nih.gov The degradation of pyridine itself has been shown in some bacteria, like Arthrobacter sp., to proceed via an initial oxidative cleavage of the ring by a monooxygenase, without prior hydroxylation, leading to intermediates that are eventually mineralized to compounds like succinic acid. nih.gov Alkoxy-substituted pyridines may undergo initial enzymatic cleavage of the ether bond before or after ring cleavage.

Photochemical and Thermal Degradation : Pyridine compounds can undergo photochemical transformations in the environment. researchgate.net Advanced oxidation processes, as well as advanced reduction processes involving UV light, have been shown to degrade pyridine in aqueous solutions. nih.gov Thermal decomposition of pyridine typically occurs at high temperatures and can proceed through radical pathways. rsc.org Studies on the thermal degradation of fentanyl, a molecule containing a piperidine (B6355638) ring (a reduced pyridine), show that decomposition occurs via the cleavage of specific bonds at high temperatures, leading to various fragments. osti.gov For this compound, high temperatures could potentially lead to the cleavage of the propoxy group or degradation of the pyridine ring itself.

Chemical Stability : The pyridine ring is generally stable under many chemical conditions. nih.gov However, the propoxy group represents a potential site of reaction. Ether linkages can be cleaved under harsh acidic conditions (e.g., using strong hydrohalic acids like HBr or HI). The pyridine nitrogen also makes the molecule susceptible to oxidation, which typically occurs at the nitrogen atom to form a pyridine N-oxide. wikipedia.org While generally stable, some substituted pyridine derivatives, such as certain tosyl oximes, have been found to have low thermal stability, with decomposition onset temperatures as low as 40–50 °C. researchgate.net

Table 2: Potential Degradation Pathways for Pyridine Derivatives

| Degradation Type | Conditions | General Mechanism | Potential Products |

|---|---|---|---|

| Microbial | Presence of specific bacteria, aerobic/anaerobic conditions | Enzymatic reactions (e.g., monooxygenases, dehydrogenases) leading to ring cleavage. nih.gov | Hydroxylated intermediates, ring-opened aliphatic compounds (e.g., maleamic acid, succinic acid). nih.govresearchgate.net |

| Photochemical | UV irradiation, presence of photosensitizers | Formation of excited states and reactive radicals (e.g., eaq-, H•). nih.gov | Ring-opened products, smaller organic fragments. |

| Thermal | High temperatures | Radical-initiated reactions, C-H and C-C bond cleavage, ring opening. rsc.org | Smaller unsaturated molecules (e.g., HCN, C₂H₂), soot. rsc.org |

| Chemical | Strong acids, strong oxidizing agents | Acid-catalyzed ether cleavage, N-oxidation. wikipedia.org | Phenolic derivatives (from ether cleavage), Pyridine N-oxides. wikipedia.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY):To unambiguously assign all proton and carbon signals and to confirm the overall structure, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyridine (B92270) ring and along the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for confirming the connection of the propoxy group to the pyridine ring at the C-5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule.

Vibrational Spectroscopy

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR and Raman spectra would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H bonds in the aromatic ring, methyl, and propoxy groups, as well as the C-N and C-O bonds. The pyridine ring itself has a set of characteristic vibrational modes that would be identifiable.

Without access to experimental data from these analytical techniques, a detailed and scientifically accurate article on the spectroscopic characterization and structural elucidation of 5-Propoxy-alpha-picoline cannot be generated at this time. Further research involving the synthesis and subsequent spectroscopic analysis of this compound is required to fill this knowledge gap.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyridine ring, the propoxy group, and the methyl group.

Key expected IR absorption bands for this compound, based on data from analogous compounds, would include:

Aromatic C-H Stretching: Vibrations of the C-H bonds on the pyridine ring are anticipated in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the propoxy and methyl groups will show strong absorptions in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

C-O-C Stretching: A prominent band, characteristic of the ether linkage in the propoxy group, is predicted to be in the 1200-1300 cm⁻¹ range for the asymmetric stretch and around 1000-1100 cm⁻¹ for the symmetric stretch.

CH₃ and CH₂ Bending: Bending vibrations for the methyl and methylene (B1212753) groups are expected to be observed around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000-3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850-2960 | Propoxy & Methyl Groups |

| C=C and C=N Stretch | 1400-1600 | Pyridine Ring |

| Asymmetric C-O-C Stretch | 1200-1300 | Propoxy Group |

| Symmetric C-O-C Stretch | 1000-1100 | Propoxy Group |

| CH₂ Bending | 1450-1470 | Propoxy Group |

| CH₃ Bending | 1370-1380 | Methyl Group |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations.

Key predicted Raman shifts for this compound would include:

Ring Breathing Vibrations: A strong, sharp band characteristic of the pyridine ring breathing mode is expected around 1000 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible, though typically weaker than in the IR spectrum.

C-C and C-N Stretching: The stretching modes of the pyridine ring would also be prominent in the Raman spectrum.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

| Ring Breathing | ~1000 | Pyridine Ring |

| Aromatic C-H Stretch | 3000-3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850-2960 | Propoxy & Methyl Groups |

| C=C and C=N Stretch | 1400-1600 | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. The presence of the electron-donating propoxy group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted alpha-picoline.

Based on data for similar compounds, the following absorption maxima can be predicted:

π → π* Transitions: Strong absorptions corresponding to π → π* transitions within the pyridine ring are expected in the range of 220-280 nm.

n → π* Transitions: A weaker absorption band corresponding to an n → π* transition may be observed at longer wavelengths, potentially overlapping with the π → π* bands.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 220-240 | High |

| π → π | 260-280 | Moderate |

| n → π* | >280 | Low |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern would likely involve the following key steps:

Loss of the Propoxy Group: Cleavage of the ether bond could lead to the loss of a propoxy radical (•OCH₂CH₂CH₃) or a propylene (B89431) molecule (CH₂=CHCH₂), resulting in significant fragment ions.

Benzylic Cleavage: Cleavage of the bond between the pyridine ring and the propoxy group's oxygen would be a likely fragmentation pathway.

Fragmentation of the Propoxy Chain: Stepwise loss of alkyl fragments from the propoxy chain would also be expected.

Pyridine Ring Fragmentation: At higher energies, fragmentation of the pyridine ring itself would occur.

Interactive Data Table: Predicted Mass Spectral Fragments for this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion |

| 108 | [C₆H₆NO]⁺ | Loss of Propylene |

| 92 | [C₆H₆N]⁺ | Loss of Propoxy Radical and H |

X-ray Diffraction Studies (for crystalline forms or derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound itself is readily available, studies on related substituted pyridines provide insight into the expected molecular geometry and packing.

A crystal structure of this compound, or a suitable crystalline derivative, would be expected to reveal:

Planarity of the Pyridine Ring: The pyridine ring would be essentially planar.

Conformation of the Propoxy Group: The torsion angles of the C-C and C-O bonds of the propoxy group would define its conformation relative to the pyridine ring.

Intermolecular Interactions: The crystal packing would likely be influenced by weak intermolecular forces such as C-H•••N or C-H•••π interactions.

Analysis of crystalline derivatives of similar molecules, such as 2-methoxypyridine (B126380) derivatives, has shown that the alkoxy group can influence the planarity of the molecule and its crystal packing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. A typical DFT study on a molecule like 5-Propoxy-alpha-picoline would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential, which are key to understanding a molecule's reactivity and intermolecular interactions. At present, no published research has applied DFT methods to analyze the geometry and electronic properties of this compound.

Ab Initio and Semi-Empirical Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally intensive, they can provide highly accurate results. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them faster but potentially less accurate.

A computational study on this compound could employ these methods to corroborate findings from DFT or to perform calculations on larger systems or dynamics. The scientific literature, however, lacks any studies that have utilized either ab initio or semi-empirical methods to investigate this specific compound.

Basis Set Selection and Functional Evaluation

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. A thorough computational study would typically evaluate a range of basis sets (e.g., Pople-style basis sets like 6-31G* or Dunning's correlation-consistent basis sets like cc-pVDZ) and DFT functionals (e.g., B3LYP, M06-2X) to ensure the reliability of the computed properties. This crucial step in computational methodology has not been documented for this compound.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides profound insights into its chemical behavior, including its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Without dedicated quantum chemical calculations, the HOMO-LUMO energies and the corresponding energy gap for this compound remain undetermined.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule. It provides a detailed description of the bonding in terms of localized electron-pair "Lewis-like" structures and analyzes delocalization effects, such as hyperconjugative interactions and charge transfer between different parts of the molecule. This type of analysis would be invaluable for understanding the influence of the propoxy and methyl groups on the electronic properties of the picoline ring system. Currently, no NBO analysis for this compound has been reported.

Charge Distribution and Atomic Partial Charges

Information regarding the specific charge distribution and atomic partial charges of this compound is not available in published computational studies. Such an analysis would typically involve quantum chemical calculations to determine how electron density is shared among the atoms within the molecule, providing insights into its electronic structure and potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the electron-rich and electron-poor regions of the molecule and predict sites for electrophilic and nucleophilic attack, has not been found in the existing scientific literature.

Chemical Reactivity Descriptors

A quantitative analysis of the chemical reactivity of this compound through global and local descriptors derived from conceptual DFT is not available.

Global and Local Electrophilicity Indices

Calculated values for the global and local electrophilicity indices of this compound, which would quantify its ability to accept electrons, are not present in the scientific literature.

Chemical Potential and Chemical Hardness

Specific values for the chemical potential and chemical hardness of this compound, fundamental descriptors of its reactivity and stability, have not been reported in computational chemistry studies.

Reaction Mechanism Elucidation via Computational Methods

There are no available computational studies in the scientific literature that elucidate specific reaction mechanisms involving this compound. Such studies would typically use computational methods to map reaction pathways, identify transition states, and calculate activation energies.

Transition State Analysis and Activation Barriers

In chemical reactions, the transition state represents the highest energy point on the reaction pathway between reactants and products. Analyzing this state is crucial for understanding the reaction mechanism and its kinetics. The energy required to reach the transition state from the reactants is known as the activation energy or activation barrier. A higher activation barrier corresponds to a slower reaction rate.

Computational methods, such as Density Functional Theory (DFT), are often employed to model transition states and calculate activation barriers. These calculations can provide valuable insights into the feasibility and mechanism of a chemical transformation. For instance, studies on the isomerization of N-substituted pyrazoles have demonstrated the ability to overcome significant activation energy barriers of 50–70 kcal/mol under high-temperature conditions, a finding validated by kinetic studies and DFT calculations. nih.govresearchgate.net The presence of activation barriers is also known to play a stabilizing role in certain chemical systems. mdpi.com

Conformational Analysis of Reactants and Intermediates

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. The relative energies of different conformers can influence the reactivity and physical properties of a molecule. For reactants and reaction intermediates, identifying the lowest energy conformers is essential for accurate computational modeling of reaction pathways and energetics.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes, solvent effects, and binding interactions. nih.govmdpi.com In the context of this compound, MD simulations could theoretically be used to explore its conformational landscape, interactions with solvents, and potential binding modes with biological targets. However, no specific MD simulation studies for this compound have been identified in the public domain.

Due to the lack of specific research data for this compound in these areas, no data tables or detailed research findings can be presented.

Structure Activity Relationship Sar Studies and Derivative Design

Design and Synthesis of 5-Propoxy-alpha-picoline Derivatives

The design of derivatives based on the this compound scaffold involves systematic modifications to its structure to enhance or modulate its physicochemical and biological properties. Synthetic strategies often focus on the functionalization of the propoxy group, the pyridine (B92270) ring, or the creation of hybrid molecules that incorporate this core moiety. General synthetic routes for pyridine derivatives can involve reactions like the Hantzsch pyridine synthesis, Guareschi-Thorpe condensation, or modifications of pre-existing pyridine rings through substitution reactions. nih.gov

Altering the propoxy chain at the 5-position of the alpha-picoline core is a key strategy for fine-tuning the molecule's lipophilicity and steric profile. Lipophilicity is a critical parameter that affects a molecule's solubility, membrane permeability, and metabolic stability. nih.gov Modifications can include:

Chain Length Variation: Elongating or shortening the alkyl chain (e.g., from propoxy to ethoxy or butoxy) can systematically alter the hydrophobic character of the molecule.

Branching: Introducing branching (e.g., converting the n-propoxy group to an isopropoxy group) can influence the molecule's binding affinity to target proteins by altering its shape and steric hindrance.

Introduction of Functional Groups: Incorporating functional groups such as hydroxyls, amines, or ethers into the propoxy chain can introduce new hydrogen bonding capabilities, potentially improving solubility and target interaction.

Cyclization: Replacing the propoxy chain with a cycloalkoxy group could impose conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.

The electronic properties of the pyridine ring can be modulated by introducing various substituents, which in turn affects the molecule's reactivity, pKa, and ability to interact with biological targets. researchgate.net Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (F, Cl, Br) decrease the electron density of the pyridine ring. mdpi.com This can enhance certain interactions, such as π-stacking, and can make the ring more susceptible to nucleophilic attack. Studies on 12-membered tetra-aza pyridinophanes have shown that adding EWGs to the 4-position of the pyridine ring makes the corresponding iron(III) complexes more easily reduced, shifting their redox potential. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and methoxy (B1213986) (-OCH₃) increase the electron density of the ring. The presence and position of methoxy groups have been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov

The position of the substituent is also critical. For example, in one study on 3-pyridyl derivatives, a methoxy group at the 4- or 5-position improved in vitro potency, whereas a 2-methoxy group did not. nih.gov

A modern approach in drug design involves creating hybrid molecules that combine two or more pharmacophores into a single entity. mdpi.com This strategy aims to produce compounds with dual or synergistic activities, or to improve the pharmacokinetic profile of a known active scaffold. The this compound moiety could serve as a core scaffold to be linked with other bioactive fragments. For instance, it could be combined with:

Amino Acid or Peptide Fragments: To improve cell permeability or target selectivity. mdpi.com

Other Heterocyclic Scaffolds: Such as thiazole (B1198619) or pyrazole, to create novel molecules with unique biological profiles. nih.gov

Known Enzyme Inhibitors: To target multiple pathways involved in a disease state.

The synthesis of such hybrids requires versatile chemical linkers and orthogonal protection strategies to ensure the selective formation of the desired final product.

Structure-Activity Relationship (SAR) Analysis of Pyridine Derivatives

SAR analysis enables the identification of the key structural features of a molecule that are responsible for its activity. wikipedia.org For pyridine derivatives, this involves correlating specific structural modifications with changes in biological or catalytic performance. nih.gov This analysis guides the rational design of more potent and selective compounds.

Systematic studies have established clear correlations between the structural features of pyridine derivatives and their activities. The nature, position, and number of substituents on the pyridine ring significantly impact their function.

For example, in the context of antiproliferative activity, a review of various pyridine derivatives revealed several key trends nih.gov:

Effect of Methoxy Groups: Increasing the number of methoxy (-OCH₃) substituents often leads to increased activity (lower IC₅₀ values).

Effect of Halogens: The presence of halogen atoms (Br, Cl, F) can influence activity, though in some cases, they were associated with lower antiproliferative effects compared to derivatives with methoxy or hydroxyl groups.

Impact of Bulky Groups: The addition of large aromatic rings or aliphatic chains can sometimes decrease activity, suggesting that steric hindrance may play a role in target binding. nih.gov

Polarity: The polarity of the molecule has a significant impact. In one study, replacing a nonpolar CH₃ group with a more polar H atom increased the IC₅₀ value (decreased activity), while substituting with a CN group resulted in lower polarity and a more potent compound. nih.gov

The following table summarizes the general effects of different substituents on the antiproliferative activity of pyridine scaffolds based on reported findings.

| Substituent Group | General Effect on Antiproliferative Activity | Reference |

| Methoxy (-OCH₃) | Generally increases activity, especially with multiple substitutions. | nih.gov |

| Hydroxyl (-OH) | Can enhance activity. | nih.gov |

| Amino (-NH₂) | Can enhance activity. | nih.gov |

| Halogens (F, Cl, Br) | Variable effects; in some cases, associated with lower activity. | nih.gov |

| Bulky Aromatic Rings | Can decrease activity due to steric hindrance. | nih.gov |

| Cyano (-CN) | Can increase activity by decreasing polarity. | nih.gov |

In catalysis, modifications to the pyridine ring in pyridinophane ligands directly influence the catalytic activity of their iron complexes in C-C coupling reactions. A direct correlation was found between the electron-withdrawing character of the pyridine substituent, the metal's redox potential, and the catalytic yield. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target. ijpsr.com This model serves as a template for designing new molecules or screening databases for potential new leads.

A typical pharmacophore model for pyridine-based scaffolds might include features such as ijpsr.comrsc.orgresearchgate.net:

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring is a classic hydrogen bond acceptor.

Hydrogen Bond Donors: Substituents like -OH or -NH₂ can act as hydrogen bond donors.

Aromatic Rings: The pyridine ring itself provides a planar aromatic region capable of engaging in π-π stacking or hydrophobic interactions.

Hydrophobic Groups: Alkyl or aryl substituents contribute to hydrophobic interactions within the target's binding pocket.

Positively Ionizable Groups: The pyridine nitrogen can be protonated, allowing for ionic interactions.

For instance, a pharmacophore model developed for pyridine-pyrimidine analogs as MER Tyrosine Kinase inhibitors highlighted the importance of positively ionizable groups and a ring structure. ijpsr.com Another model for pyrazolo-pyridine scaffolds identified a six-feature pharmacophore comprising two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and two aromatic rings (AADHRR). researchgate.net These models are invaluable tools for rational drug design, allowing researchers to prioritize the synthesis of compounds with a higher probability of being active.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed computational studies focusing specifically on the chemical compound this compound are not publicly available. As a result, an in-depth article detailing its Structure-Activity Relationship (SAR) studies and derivative design through computational approaches, as per the requested outline, cannot be generated at this time.

The requested article structure included highly specific subsections on computational methodologies, such as:

Computational Approaches to Derivative Design

Quantitative Structure-Activity Relationships (QSAR)

These areas of research require specific data from studies that have investigated the interactions of this compound and its derivatives with biological targets. Such studies would involve simulating the binding of these compounds to proteins (molecular docking), screening large libraries of similar compounds for potential activity (virtual screening), and developing mathematical models to correlate chemical structure with biological activity (QSAR).

Therefore, without foundational research data, any attempt to generate content for the specified outline would be speculative and not based on scientifically validated findings. The principles of molecular docking, virtual screening, and QSAR are well-established in drug discovery and computational chemistry; however, their application and the resulting data are unique to the specific chemical scaffold and biological target under investigation.

Further research would be required to be initiated on this compound to generate the necessary data to populate the detailed sections of the requested article.

Research Applications of 5 Propoxy Alpha Picoline and Its Derivatives

Applications in Pharmaceutical Synthesis as Intermediates

Derivatives of pyridine (B92270) and its substituted forms, such as picoline, are fundamental components in the synthesis of a wide array of chemical compounds. Their utility stems from the reactivity of the pyridine ring and its substituents, which allows for a variety of chemical transformations. These compounds serve as crucial intermediates, or building blocks, in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.

The concept of using simple, readily available chemical compounds as "building blocks" for the synthesis of more complex molecules is a cornerstone of modern organic chemistry. illinois.eduyoutube.com Picolines, which are methyl-substituted pyridines, are considered versatile building blocks for producing agrochemicals, pharmaceuticals, and other specialty chemicals. jubilantingrevia.com The structure of 5-Propoxy-alpha-picoline, featuring a pyridine ring, a methyl group (at the alpha position), and a propoxy group, offers multiple sites for chemical modification. This functionalization makes it a valuable intermediate for constructing larger, more intricate molecules. illinois.edu The development of new classes of chemical building blocks, such as TIDA boronates, has simplified the assembly of complex 3D molecules, illustrating the importance of having a diverse toolkit of molecular components. illinois.edu

Bioactive compounds are molecules that have an effect on a living organism, tissue, or cell. nih.govmdpi.com The synthesis of these compounds often relies on the use of precursor molecules that can be chemically modified to achieve the desired final structure and activity. Pyridine and its derivatives are common precursors for a variety of bioactive compounds. jubilantingrevia.com For instance, Beta Picoline is a key intermediate in the manufacturing of Vitamin B3 (niacinamide) and certain agrochemicals. jubilantingrevia.com While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. The pyridine core is found in many pharmaceuticals, and alkoxy substitutions, like the propoxy group, can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. researchgate.net Therefore, this compound represents a potential precursor for the development of novel bioactive compounds.

Studies on Biological Activities and Interactions with Biomolecules (Non-Human)

The biological activity of a compound is determined by its interactions with biomolecules such as proteins (receptors, enzymes) and nucleic acids. Research into these interactions is crucial for the discovery and development of new therapeutic agents.

Enzymes are biological catalysts that play a critical role in virtually all cellular processes. The inhibition or activation of specific enzymes is a common mechanism of action for many drugs. For example, some anti-inflammatory compounds work by inhibiting enzymes like 5-lipoxygenase (5-LO), which is involved in the production of inflammatory mediators. nih.gov Pyridine derivatives have been investigated for their potential to modulate enzyme activity. For instance, some podophyllotoxin derivatives, which are known for their antitumor activity, have been modified to include heterocyclic rings to enhance their biological effects, which can include enzyme inhibition. mdpi.com The study of how different chemical structures interact with and modulate the activity of enzymes is a key area of research for developing new therapeutic agents.

Screening compounds for general biological activity is an important first step in drug discovery. Pyridine derivatives and related heterocyclic compounds have been shown to possess a range of biological activities, including anti-inflammatory and antibacterial properties. mdpi.commdpi.com

Anti-inflammatory Activity: Inflammation is a complex biological response to harmful stimuli. mdpi.com Certain quinoline derivatives have demonstrated anti-inflammatory effects by modulating oxidative stress markers. nih.gov For example, a study on a specific indoloquinoline derivative showed that it could increase the levels of the antioxidant glutathione (GSH) while decreasing levels of pro-inflammatory mediators like nitric oxide (NO) and certain interleukins in animal models. nih.gov

Antibacterial Activity: The rise of antibiotic-resistant bacteria necessitates the search for new antibacterial agents. mdpi.com Various derivatives of quinoline, a bicyclic compound containing a pyridine ring, have shown promising antibacterial activity. nih.govnih.gov In one study, a series of quinoxaline-based compounds, which also contain a nitrogen-heterocyclic structure, were synthesized and tested for their antibacterial properties. Several of these compounds displayed good to moderate activity against bacteria like S. aureus and E. coli. nih.gov

Below is a table summarizing the antibacterial activity of some quinoxaline derivatives, demonstrating the potential of such nitrogen-containing heterocyclic compounds.

| Compound | S. aureus (MIC in μg/mL) | B. subtilis (MIC in μg/mL) | MRSA (MIC in μg/mL) | E. coli (MIC in μg/mL) |

| 5m | 4-16 | 8-32 | 8-32 | 4-32 |

| 5n | 4-16 | 8-32 | 8-32 | 4-32 |

| 5o | 4-16 | 8-32 | 8-32 | 4-32 |

| 5p | 4-16 | 8-32 | 8-32 | 4-32 |

| Data sourced from a study on quinoxaline-based compounds. nih.gov |

This data indicates that compounds with this type of chemical scaffold can be effective against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism for some of these compounds involves compromising the bacterial cell membrane. nih.gov

Catalysis Research

The utility of pyridine and its derivatives in catalysis is well-established, primarily owing to the Lewis basic character of the nitrogen atom, which allows these compounds to function as effective ligands for a wide array of transition metals. nih.govalfachemic.com The specific substituents on the pyridine ring can modulate the electronic and steric environment of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. acs.orgnih.gov

Pyridine derivatives are versatile ligands that coordinate with transition metal ions through the lone pair of electrons on the nitrogen atom. nih.gov This coordination is fundamental to the formation of catalytically active metal complexes used in numerous organic transformations. The properties of these ligands, and consequently the catalysts, can be systematically altered by introducing functional groups to the pyridine ring. nih.govnih.gov

In the case of this compound, two key substituents influence its behavior as a ligand:

5-Propoxy Group : An alkoxy group, such as propoxy, is generally considered electron-donating. This property increases the electron density on the pyridine ring and enhances the Lewis basicity of the nitrogen atom. A more basic ligand can form a stronger bond with the metal center, which can influence the stability and reactivity of the catalyst. researchgate.net

Alpha-Picoline (2-Methyl Group) : The methyl group at the 2-position (alpha position) introduces steric hindrance near the nitrogen donor atom. wikipedia.org This steric bulk can affect the geometry of the metal complex and the accessibility of the catalytic site, playing a crucial role in the selectivity of the reaction.

The combination of these electronic and steric effects makes this compound a potentially valuable ligand for fine-tuning the performance of metal catalysts in reactions such as cross-coupling, hydrogenation, and carbonylation. nih.govacs.orgwikipedia.org

Table 1: Influence of Substituents on Pyridine Ligand Properties

| Substituent Position | Type of Group | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

|---|---|---|---|---|

| 5-Position (Propoxy) | Electron-Donating | Increases Lewis basicity of Nitrogen | Minimal | Enhances ligand-metal bond strength |

| 2-Position (Methyl) | Electron-Donating | Slightly increases basicity | Significant steric hindrance | Influences selectivity and catalyst stability |

Beyond acting as a primary ligand, pyridine derivatives can also serve as promoters or co-catalysts. In this capacity, they may not be directly bonded to the metal center in the active catalytic species but can influence the reaction environment to enhance catalytic performance. For example, a basic pyridine derivative can act as a proton scavenger or a general base catalyst in reactions that produce acidic byproducts. The increased basicity of this compound, due to its propoxy group, could make it effective in such a role.

Research into palladium(II) complexes with substituted pyridine ligands has demonstrated a clear correlation between the ligand's properties and the catalyst's efficiency. nih.govacs.org For instance, in the conversion of nitrobenzene to ethyl N-phenylcarbamate, an increase in reaction yield was observed when Pd(II) complexes with more basic pyridine ligands were used. nih.gov This suggests that the electron-donating propoxy group in this compound could lead to higher catalytic efficiency in similar palladium-catalyzed reactions.

However, steric effects must also be considered. While 3- or 4-substituted pyridines often show the best correlation between basicity and catalytic activity, substituents at the 2- or 6-positions can introduce steric hindrance that may diminish reactivity. nih.gov Therefore, the alpha-methyl group in this compound presents a structural feature whose impact on catalytic efficiency requires specific investigation for each type of reaction. Studies on iron-based pyridinophane complexes have also shown that substitution on the pyridine ring provides a handle to regulate the electronic properties of the metal center and, consequently, the catalytic activity in C-C coupling reactions. nih.gov

Table 2: Research Findings on Substituted Pyridine Ligands in Catalysis

| Catalyst System | Reaction Type | Ligand Modification | Observed Effect |

|---|---|---|---|

| Palladium(II) Complexes | Suzuki-Miyaura & Heck Cross-Coupling | 4-substituted pyridines with electron-donating or -withdrawing groups | Functionalization significantly changes physicochemical properties and catalytic efficiency. acs.org |

| Iron-Pyridinophane Complexes | Suzuki-Miyaura C-C Coupling | 4-substituted pyridines | Catalytic yields (32–58%) directly correlate to the iron redox potentials, which are tuned by the pyridine substituent. nih.gov |

| Palladium(II) Dichloride Complexes | Carbonylation of Nitrobenzene | Mono- and di-substituted pyridines | Increased ligand basicity correlates with higher reaction yields, though steric effects from 2/6-substituents are also a factor. nih.gov |

Polymer Chemistry Applications

In polymer chemistry, inhibitors and retarding agents are crucial for preventing the premature or uncontrolled polymerization of monomers during synthesis, purification, and storage. nih.govfujifilm.comchempoint.com Inhibitors are substances that can entirely suppress the reaction for a period, while retarders slow down the rate of polymerization. nih.govgoogle.com The primary mechanism of action for most common inhibitors involves scavenging free radicals that initiate the polymerization chain reaction. chempoint.com

While the use of pyridine derivatives as ligands in polymerization catalysis is known, for example in Ziegler-Natta systems, their application as polymerization inhibitors or retarders is less documented in scientific literature. alfachemic.com The effectiveness of a compound as an inhibitor typically depends on its ability to react with and neutralize radical species to form stable, non-radical products. nih.gov Common classes of inhibitors include phenolic compounds (like hydroquinone), stable nitroxide radicals (like TEMPO), and certain quinones. nih.govchempoint.com

The potential for this compound to act as a polymerization inhibitor or retarder would depend on its reactivity toward radical intermediates. Standard pyridine rings are not typically recognized as potent radical scavengers. Therefore, its utility in this specific application remains a subject for further investigation.

Table 3: Common Classes of Polymerization Inhibitors and Retarders

| Inhibitor Class | Example(s) | General Mechanism of Action |

|---|---|---|

| Phenolic Compounds | Hydroquinone, DTBHQ | Reacts with peroxy-free radicals in the presence of oxygen to form stable compounds. chempoint.com |

| Stable Nitroxide Radicals | TEMPO | Reacts quickly with carbon-centered radicals to terminate chain propagation. nih.gov |

| Quinone Methides | N/A | Acts as a polymerization retarder. google.com |

| Dinitrophenols | DNBP | Acts as a polymerization retarder. nufarm.com |

Q & A

Q. What are the established synthesis routes for 5-Propoxy-alpha-picoline, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using α-picoline derivatives and propoxy precursors. For example, alkylation of 2-picoline with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common route.

- Key Analytical Techniques :

- NMR Spectroscopy : Confirm regioselectivity of propoxy substitution via and NMR chemical shifts (e.g., deshielding of the pyridinic proton adjacent to the propoxy group) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material).

- Table 1 : Example spectroscopic data for analogous compounds (e.g., 5-Fluoro-4-methoxypicolinaldehyde ):

| Technique | Key Peaks/Features | Application |

|---|---|---|

| NMR | δ 8.5–8.7 (pyridine-H), δ 4.1–4.3 (-OCH₂) | Confirms substitution pattern |

| LC-MS | [M+H]⁺ = 168.1 | Verifies molecular ion |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reactions.

- Exposure Limits : Follow OSHA PEL (Permissible Exposure Limit) guidelines for pyridine derivatives (5 mg/m³ TWA) and monitor IDLH (Immediately Dangerous to Life/Health) thresholds .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under CERCLA regulations .

Q. How can researchers design a pilot study to evaluate the biological activity of this compound?

- Methodological Answer : Use the PICO framework to structure the study:

- Population (P) : Cell lines (e.g., HeLa) or animal models (e.g., murine).

- Intervention (I) : Dose-response assays (e.g., 1–100 µM concentrations).

- Comparison (C) : Negative controls (DMSO vehicle) and positive controls (e.g., cisplatin for cytotoxicity).

- Outcome (O) : IC₅₀ values, apoptosis markers (e.g., caspase-3 activation).

- Ethics : Adhere to NIH preclinical guidelines for animal welfare and data reproducibility .

Advanced Research Questions

Q. How can contradictory findings in the catalytic efficiency of this compound across solvent systems be resolved?

- Methodological Answer :

- Factorial Design : Test solvent polarity (e.g., DMSO vs. THF), temperature, and concentration gradients to isolate variables .

- Statistical Analysis : Use ANOVA to compare catalytic yields; apply Tukey’s HSD post-hoc test for pairwise comparisons.

- Surface Plot Modeling : Visualize interactions between solvent polarity and reaction time using DOE (Design of Experiments) software .

Q. What strategies optimize the long-term stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months. Monitor degradation via HPLC at t = 0, 3, 6, 12 months.

- Degradation Pathways : Identify hydrolytic or oxidative byproducts (e.g., propionic acid derivatives) using LC-MS/MS.

- Control Variables : Use amber vials with desiccants to minimize light/moisture exposure .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the pyridine nitrogen and propoxy oxygen.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction kinetics.

- Software Tools : Gaussian 16 for DFT; GROMACS for MD .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., PubChem, Reaxys) and identify outliers.

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).

- Error Sources : Consider instrumental calibration errors or solvent impurities in NMR (e.g., residual DMSO peaks) .

Ethical and Methodological Considerations

Q. What ethical challenges arise in preclinical studies involving this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Note: This is a representative scheme; a specific diagram for this compound synthesis is described by the text.)

(Note: This is a representative scheme; a specific diagram for this compound synthesis is described by the text.)